5-hydrazinyl-N,N,4-trimethylpyridin-2-amine
Description
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-hydrazinyl-N,N,4-trimethylpyridin-2-amine |
InChI |
InChI=1S/C8H14N4/c1-6-4-8(12(2)3)10-5-7(6)11-9/h4-5,11H,9H2,1-3H3 |
InChI Key |
SEXUOEKFMPAXNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1NN)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Chloro-N,N,4-Trimethylpyridin-2-Amine Precursor
The precursor 5-chloro-N,N,4-trimethylpyridin-2-amine is synthesized via chlorination of N,N,4-trimethylpyridin-2-amine. Chlorination using POCl₃ at 80°C for 6 hours achieves a 72% yield.
Reaction Conditions:
-
Reagent: POCl₃ (1.5 equiv)
-
Solvent: Toluene
-
Temperature: 80°C
-
Time: 6 hours
Hydrazine Substitution
The chloro group is displaced by hydrazine under reflux in ethanol:
Optimized Parameters:
Reductive Amination of 5-Nitro Precursors
An alternative pathway involves reducing a nitro group to an amine, followed by hydrazine incorporation.
Nitration of N,N,4-Trimethylpyridin-2-Amine
Nitration at the 5-position is achieved using fuming HNO₃ in H₂SO₄ at 0°C:
Key Data:
Reduction and Hydrazine Functionalization
The nitro group is reduced to an amine using H₂/Pd-C (10% w/w) in methanol, followed by reaction with hydrazine hydrate:
Parameters:
Energy-Assisted Synthesis
Recent advances in energy-efficient methods, such as simultaneous infrared-ultrasound (IR-US) irradiation, enhance reaction kinetics.
IR-US-Mediated Hydrazination
A mixture of 5-chloro-N,N,4-trimethylpyridin-2-amine and hydrazine in DMF is irradiated under IR (80% power) and ultrasound (20 kHz, 50% amplitude):
Performance Metrics:
-
Time: 3 hours (vs. 12 hours conventionally)
-
Yield: 78%
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| SNAr | 65% | 12h | Low | High |
| Reductive Amination | 70% | 12h | Moderate | Moderate |
| IR-US Irradiation | 78% | 3h | High | Limited |
Challenges and Optimization Strategies
-
Regioselectivity: The electron-donating dimethylamino group deactivates the pyridine ring, necessitating harsh conditions for substitution.
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is required to isolate the product (>95% purity).
-
Safety: Hydrazine’s toxicity mandates inert-atmosphere handling and closed-system reactors .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include azides, nitroso compounds, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Drug Discovery and Therapeutics
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine, exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be significantly lower than standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .
Cancer Treatment
The compound has also been investigated for its potential as a kinase inhibitor in cancer therapy. Kinase inhibitors are vital in treating various cancers by blocking specific enzymes involved in tumor growth. Research has focused on the synthesis of similar compounds that target the JAK2 pathway, which is crucial for certain myeloproliferative neoplasms. A derivative showed an impressive IC50 value of 5 nM against JAK2, highlighting the therapeutic potential of hydrazine-based pyridine compounds .
Environmental Applications
Heavy Metal Removal
this compound has been utilized in the development of materials aimed at removing heavy metals from wastewater. For example, Schiff base functionalized materials derived from pyridine compounds have shown effectiveness in adsorbing Cu(II) ions from aqueous solutions. This application is critical for environmental remediation efforts aimed at reducing heavy metal contamination in water sources .
Dual Sensing Probes
The compound's derivatives have been incorporated into dual sensing probes for detecting heavy metals like Zn(II) and Cd(II) through fluorescence methods. This innovation allows for real-time monitoring of toxic metals in environmental samples, facilitating better management of pollution and safety assessments .
Material Science
Polymer Development
In material science, hydrazine derivatives are being explored for their role in synthesizing new polymers with enhanced properties. The incorporation of this compound into polymer matrices can lead to materials with improved mechanical strength and thermal stability, making them suitable for various industrial applications.
Data Tables
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated the antimicrobial activity of synthesized pyridine derivatives, including those based on this compound. The results indicated that certain derivatives exhibited potent activity against multiple bacterial strains with MIC values comparable to established antibiotics. -
Environmental Remediation Research
In a project focused on wastewater treatment, researchers developed a composite material using hydrazine derivatives that successfully removed heavy metals from contaminated water samples. The study provided insights into the adsorption mechanisms and kinetics involved. -
Polymer Characterization Study
A recent investigation into the use of hydrazine derivatives in polymer chemistry demonstrated that incorporating this compound enhanced the thermal stability and tensile strength of the resulting polymers compared to traditional materials.
Mechanism of Action
The mechanism of action of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new drugs .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural differences and biological activities of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine and related pyridine derivatives:
Key Observations :
- Hydrazinyl vs. Bromo/Methoxy Groups : The hydrazinyl group in this compound provides stronger hydrogen-bonding capability compared to bromo or methoxy substituents, which may enhance binding to biological targets like enzymes or parasites .
- Triazole Derivatives : Compounds with triazole or oxadiazole rings (e.g., ) exhibit macrofilaricidal activity, suggesting that the hydrazinyl analog could share similar antiparasitic properties .
- Stability : Hydrazinyl derivatives are prone to oxidation, necessitating storage at 2–8°C, unlike brominated or methoxylated analogs .
Physicochemical Properties
| Property | This compound | N,N,4-Trimethylpyridin-2-amine | 5-Bromo-N,N,4-trimethylpyridin-2-amine |
|---|---|---|---|
| Solubility | High in polar solvents (water, ethanol) | Soluble in polar solvents | Low solubility in water |
| Melting Point | Estimated 120–140°C | Not reported | 95–97°C |
| Reactivity | Oxidizes readily; sensitive to light | Stable under standard conditions | Stable; inert toward nucleophiles |
Biological Activity
5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a hydrazine functional group, which is known for its reactivity and potential biological activity. The presence of the trimethylpyridine moiety contributes to its lipophilicity, influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H13N3 |
| Molecular Weight | 165.22 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, hydrazine derivatives are known to interact with enzymes such as monoamine oxidase (MAO), potentially affecting neurotransmitter levels.
- Antimicrobial Activity : Preliminary studies suggest that hydrazinyl compounds exhibit antimicrobial properties against various pathogens. This can be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Anticancer Properties : Some hydrazine derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.
Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
Antimicrobial Activity
A study demonstrated that hydrazine derivatives, including this compound, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, indicating effective antimicrobial potential.
Anticancer Studies
In vitro assays showed that the compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were calculated to assess potency:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These results suggest that the compound may induce cell cycle arrest and apoptosis in these cancer cells.
Case Studies
- Case Study on Antimalarial Activity : A derivative of this compound was evaluated for antimalarial properties against Plasmodium falciparum. The compound showed promising results with an IC50 value in the low micromolar range, indicating potential as a lead compound for further development.
- Neuroprotective Effects : Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve neuronal survival rates.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via hydrazine substitution on a pre-functionalized pyridine core. For example, starting with 2-chloro-N,N,4-trimethylpyridin-5-amine, hydrazine can displace the chloride under reflux in ethanol or THF at 60–80°C for 12–24 hours. Catalyst choice (e.g., Pd for cross-coupling) and solvent polarity significantly impact yield . Intermediate purification via column chromatography (silica gel, 5% MeOH in DCM) is critical to isolate the hydrazinyl product.
Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for structure refinement. Hydrogen bonding between the hydrazinyl group and adjacent methyl/pyridine moieties can stabilize the crystal lattice, as seen in similar pyridine derivatives .
- NMR : -NMR shows distinct signals for N-methyl groups (δ 2.8–3.1 ppm) and hydrazinyl protons (δ 4.5–5.0 ppm, broad). -NMR confirms substitution patterns via deshielding of the pyridine C2 (δ 150–160 ppm) .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for electron density and frontier molecular orbitals. Basis sets like 6-31G(d,p) model hydrazinyl interactions, while solvent effects (PCM model) refine dipole moment predictions .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation while minimizing byproducts?
- Methodological Answer :
- Stepwise functionalization : Protect the pyridine nitrogen with a Boc group before introducing hydrazine to reduce side reactions .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours at 100°C, improving yield by 15–20% .
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., over-alkylated hydrazines) and adjust stoichiometry or temperature .
Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data (e.g., unexpected -NMR splitting patterns)?
- Methodological Answer :
- Tautomerism analysis : Hydrazinyl groups may adopt keto-enol tautomeric forms in solution, altering splitting patterns. Variable-temperature NMR (VT-NMR) between 25–60°C can identify dynamic equilibria .
- DFT-NMR comparison : Calculate chemical shifts at the M06-2X/cc-pVTZ level to correlate with experimental data, accounting for solvent dielectric effects .
Q. How does the compound’s electronic structure influence its potential as a ligand in coordination chemistry?
- Methodological Answer :
- Donor-acceptor profiling : The hydrazinyl group acts as a σ-donor via lone pairs on N, while the pyridine ring provides π-backbonding capacity. Use Natural Bond Orbital (NBO) analysis to quantify charge transfer .
- Experimental validation : Synthesize Co(II) or Ni(II) complexes and analyze UV-Vis spectra (d-d transitions) and magnetic susceptibility to confirm ligand field strength .
Q. What mechanistic insights explain its bioactivity in pharmacological assays (e.g., enzyme inhibition)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). The hydrazinyl group may hydrogen-bond to catalytic zinc ions, while methyl groups enhance hydrophobic pocket binding .
- Kinetic assays : Measure IC values under varied pH to assess protonation-dependent activity, as hydrazines are pH-sensitive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
